2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazoloazepine core structure, which is a fused bicyclic system containing both pyrazole and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazoloazepine Core: The initial step involves the cyclization of a suitable precursor to form the pyrazoloazepine core. This can be achieved through the reaction of a hydrazine derivative with a cyclic ketone under acidic conditions.
Chlorination: The next step involves the introduction of the chlorine atom at the 2-position. This can be accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Alkylation: The final step involves the alkylation of the pyrazoloazepine core with a suitable alkylating agent, such as 1-chloropropan-1-one, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazoloazepine core or to reduce any carbonyl groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pyrazoloazepine core allows it to fit into the active sites of target proteins, thereby affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1-methyl-4,6,7,8-tetrahydroquinolin-5-yl)propan-1-one: Similar structure but with a quinoline core instead of a pyrazoloazepine core.
2-Chloro-1-(1-methyl-4,6,7,8-tetrahydroisoquinolin-5-yl)propan-1-one: Features an isoquinoline core.
2-Chloro-1-(1-methyl-4,6,7,8-tetrahydroindol-5-yl)propan-1-one: Contains an indole core.
Uniqueness
The uniqueness of 2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one lies in its pyrazoloazepine core, which provides distinct electronic and steric properties compared to other similar compounds. This structural feature allows for unique interactions with biological targets and offers potential advantages in drug design and synthesis.
Properties
IUPAC Name |
2-chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(12)11(16)15-5-3-4-10-9(7-15)6-13-14(10)2/h6,8H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSXEZKJFBYVPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C(C1)C=NN2C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.